molecular formula C15H15FN4 B7557760 N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine

Cat. No. B7557760
M. Wt: 270.30 g/mol
InChI Key: DQGSJJZASSJDQW-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as JNJ-47965567 and has been found to possess unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine involves the inhibition of PKC enzymes. This compound binds to the ATP-binding site of PKC enzymes, preventing their activation and subsequent downstream signaling. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine has been found to have unique biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, this compound has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for PKC enzymes, making it a valuable tool for studying the role of PKC in various cellular processes. Additionally, this compound has been found to have minimal toxicity and is well-tolerated in animal models. However, one limitation is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research of N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to understand the precise mechanisms of action of N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine and its effects on various cellular processes. Furthermore, the development of more soluble analogs of this compound can improve its usability in lab experiments.

Synthesis Methods

The synthesis of N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with 3,4-dihydropyridin-2(1H)-one to form an intermediate compound. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazol-5-amine to produce the final product.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes play a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of PKC enzymes by N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine can have significant implications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4/c1-10-14-7-13(9-18-15(14)20(2)19-10)17-8-11-3-5-12(16)6-4-11/h3-7,9,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGSJJZASSJDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine

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